10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate
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Overview
Description
10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate is a complex organic compound with a highly oxidized benzoxanthone structure
Preparation Methods
The synthesis of 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate can be achieved through several routes. One common method involves a base-catalyzed reaction between 2-hydroxy-4-methoxy-6-methylacetophenone and dimethyl 3,5-dimethoxyhomophthalate, followed by oxidation with trifluoroperacetic acid . Another approach includes the formation of 1,2,4,5,8-pentamethoxynaphthalene and its regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroperacetic acid for oxidation and iodide ion for demethylation . Major products formed from these reactions include substituted benzoxanthones and quinones .
Scientific Research Applications
This compound has several scientific research applications. It is studied for its antifungal and antibacterial properties, making it a potential candidate for developing new antimicrobial agents . In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms . In biology and medicine, its derivatives are explored for their potential therapeutic effects .
Mechanism of Action
The mechanism of action of 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and disruption of cellular processes in fungi and bacteria . The compound’s structure allows it to interact with various biological molecules, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate include other benzoxanthones and quinones, such as bikaverin and its derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
33390-28-2 |
---|---|
Molecular Formula |
C24H18O10 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(6-acetyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl) acetate |
InChI |
InChI=1S/C24H18O10/c1-9-6-12(30-4)7-14-16(9)21(29)19-22(32-10(2)25)17-13(27)8-15(31-5)20(28)18(17)23(24(19)34-14)33-11(3)26/h6-8H,1-5H3 |
InChI Key |
VPMKLJDGHWQNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C4C(=C3OC(=O)C)C(=O)C=C(C4=O)OC)OC(=O)C)OC |
Origin of Product |
United States |
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